4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine
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Overview
Description
4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of diarylethers This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a butan-1-amine backbone with diethylamino substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 3,5-dimethylphenol with an appropriate butan-1-amine derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenol reacts with N,N-diethylbutan-1-amine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors, automated systems, and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where electrophiles like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the amine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound shares the phenoxy group but has additional functional groups that confer different chemical and biological properties.
3,5-Dimethylphenol: A simpler compound with similar phenoxy substitution but lacking the butan-1-amine backbone.
Uniqueness
4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-17(6-2)9-7-8-10-18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVIXWUTSJDRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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